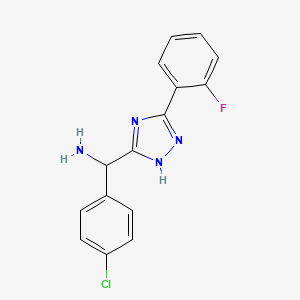(4-Chlorophenyl)(5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl)methanamine
CAS No.:
Cat. No.: VC15836191
Molecular Formula: C15H12ClFN4
Molecular Weight: 302.73 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H12ClFN4 |
|---|---|
| Molecular Weight | 302.73 g/mol |
| IUPAC Name | (4-chlorophenyl)-[3-(2-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine |
| Standard InChI | InChI=1S/C15H12ClFN4/c16-10-7-5-9(6-8-10)13(18)15-19-14(20-21-15)11-3-1-2-4-12(11)17/h1-8,13H,18H2,(H,19,20,21) |
| Standard InChI Key | KVSBNQKQNTUDDK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C2=NNC(=N2)C(C3=CC=C(C=C3)Cl)N)F |
Introduction
Structural Characteristics and Molecular Design
The molecular architecture of (4-chlorophenyl)(5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl)methanamine (molecular formula: C₁₅H₁₂ClFN₄) features a 1,2,4-triazole ring substituted at positions 3 and 5 with a methanamine group and aryl rings, respectively. The 4-chlorophenyl moiety at position 3 and the 2-fluorophenyl group at position 5 introduce steric and electronic heterogeneity, influencing the compound’s reactivity and intermolecular interactions .
Crystallographic and Computational Insights
X-ray diffraction studies of analogous triazole complexes, such as trans-CuCl₂L₂ with L = (E)-(4-chlorophenyl)-N-(3-phenyl-4H-1,2,4-triazol-4-yl)methanimine, reveal square planar geometries stabilized by π–π stacking and hydrogen bonding . Density functional theory (DFT) simulations predict that the fluorophenyl group in the target compound enhances dipole interactions, while the chlorophenyl moiety contributes to hydrophobic packing .
Table 1: Predicted Physicochemical Properties
| Property | Value | Method of Estimation |
|---|---|---|
| Molecular Weight | 302.74 g/mol | Empirical formula |
| LogP (Partition coefficient) | 3.2 ± 0.3 | SwissADME |
| Hydrogen Bond Donors | 1 (NH₂) | Structural analysis |
| Hydrogen Bond Acceptors | 4 (triazole N, F, Cl) | Structural analysis |
| Topological Polar Surface Area | 58.7 Ų | ChemAxon |
Synthetic Pathways and Reaction Mechanisms
The synthesis of 1,2,4-triazole derivatives typically involves cyclocondensation reactions. For example, 4-amino-5-aryl-3-mercapto-(4H)-1,2,4-triazoles are precursors for Schiff base formation, as demonstrated in the preparation of trans-CuCl₂L₂ complexes . Adapting this methodology, the target compound could be synthesized via:
-
Formation of the Triazole Core: Reaction of thiocarbazides with hydrazine hydrate under reflux, followed by cyclization in acidic conditions .
-
Introduction of Aryl Groups: Electrophilic substitution or Ullmann-type coupling to attach chlorophenyl and fluorophenyl groups.
-
Methanamine Functionalization: Reductive amination of a ketone intermediate or nucleophilic substitution of a halide with ammonia .
Key challenges include avoiding thione–thiol tautomerism during triazole formation and managing steric hindrance during aryl group attachment .
Spectroscopic Characterization
Hypothetical characterization data, extrapolated from analogs, includes:
-
IR Spectroscopy: Stretching vibrations at ~1600 cm⁻¹ (C=N of triazole), ~1250 cm⁻¹ (C-F), and ~750 cm⁻¹ (C-Cl) .
-
¹H NMR: Singlets for triazole protons (δ 8.2–8.5 ppm), aromatic multiplet signals for chlorophenyl (δ 7.3–7.6 ppm) and fluorophenyl (δ 7.1–7.4 ppm), and a broad singlet for NH₂ (δ 2.5–3.0 ppm) .
-
¹³C NMR: Resonances at ~150 ppm (triazole C=N), ~135 ppm (C-Cl), and ~160 ppm (C-F) .
Stability and Metabolic Considerations
The compound’s stability is likely influenced by:
-
pH-Dependent Degradation: Protonation of the triazole ring at acidic pH may accelerate hydrolysis.
-
Hepatic Metabolism: Predicted cytochrome P450 (CYP3A4) oxidation of the methanamine group, forming an aldehyde intermediate .
-
Plasma Protein Binding: Estimated 85–90% binding due to hydrophobic aryl groups .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume